![molecular formula C14H10IN3O3S B3929589 3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3929589.png)
3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide
Overview
Description
3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C({14})H({10})IN({3})O({3})S It is characterized by the presence of an iodine atom, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3-iodobenzoyl chloride with 4-nitrophenylthiourea under appropriate conditions. The reaction is usually carried out in a suitable solvent, such as dichloromethane or chloroform, and requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in a suitable solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Various substituted benzamides.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes involved in diseases like tuberculosis.
Biological Studies: The compound is used to study the interactions with biological macromolecules and its effects on cellular processes.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PyrG and PanK in Mycobacterium tuberculosis, which are essential for the bacterium’s survival and growth . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
- 3-iodo-4-methyl-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
- 3-iodo-4-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide
Uniqueness
3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the nitrophenyl group contributes to its reactivity and potential as a pharmacologically active compound .
Properties
IUPAC Name |
3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O3S/c15-10-3-1-2-9(8-10)13(19)17-14(22)16-11-4-6-12(7-5-11)18(20)21/h1-8H,(H2,16,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZJCCVQZXNVFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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